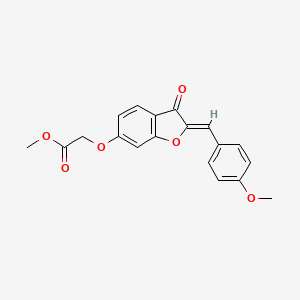

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . The presence of the methoxy group (OCH3) and the benzylidene group (C6H5CH=) suggest that it might have interesting chemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various experimental techniques. These might include determining its melting point, boiling point, solubility, and spectral properties .Scientific Research Applications

-

Synthesis and Characterization of Zinc (II) Complexes

- Field : Inorganic Chemistry .

- Application : The compound is used in the synthesis of novel zinc (II) complexes .

- Method : The compound is synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .

- Results : The synthesized complexes crystallize in the monoclinic space group with specific parameters .

-

Development of Novel UV-Filters

- Field : Medicinal Chemistry .

- Application : The compound is used in the development of novel UV-filters .

- Method : The compound is synthesized and its photoprotective activity is confirmed in methanol solutions and macrogol formulations .

- Results : The compound showed efficient UVA photoprotective activity with a UVA PF of 6.83 ± 0.05 and favorable photostability .

-

Inhibition of Tyrosinase Activity

- Field : Biochemistry .

- Application : A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773), has been found to inhibit mushroom tyrosinase . This is significant as tyrosinase is an enzyme that plays a key role in melanin production, and its inhibition can lead to skin-whitening effects .

- Method : The compound was synthesized and its inhibitory potential was evaluated in vitro . The kinetic and docking studies demonstrated that MHY773 interacted with the active site of tyrosinase .

- Results : MHY773 exhibited significant tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .

-

Synthesis of Zinc (II) Complexes

- Field : Inorganic Chemistry .

- Application : Compounds containing 4-methoxybenzylidene moieties, similar to the one you mentioned, have been used in the synthesis of novel zinc (II) complexes .

- Method : The compounds were synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .

- Results : The synthesized complexes crystallized in the monoclinic space group with specific parameters .

-

Inhibition of Tyrosinase Activity

- Field : Biochemistry .

- Application : A novel synthetic compound, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one (MHY773), has been found to inhibit mushroom tyrosinase . This is significant as tyrosinase is an enzyme that plays a key role in melanin production, and its inhibition can lead to skin-whitening effects .

- Method : The compound was synthesized and its inhibitory potential was evaluated in vitro . The kinetic and docking studies demonstrated that MHY773 interacted with the active site of tyrosinase .

- Results : MHY773 exhibited significant tyrosinase inhibition, outperforming the positive control, kojic acid . It also attenuated α-melanocyte-stimulating hormone (α-MSH) and 3-isobutyl-1-methylxanthine (IBMX)-induced melanin contents in B16F10 melanoma cells .

-

Synthesis of Zinc (II) Complexes

- Field : Inorganic Chemistry .

- Application : Compounds containing 4-methoxybenzylidene moieties, similar to the one you mentioned, have been used in the synthesis of novel zinc (II) complexes .

- Method : The compounds were synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .

- Results : The synthesized complexes crystallized in the monoclinic space group with specific parameters .

Safety And Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-22-13-5-3-12(4-6-13)9-17-19(21)15-8-7-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDUTJMYOZHYDZ-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)

![ethyl 3-carbamoyl-2-(4-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2698371.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)